molecular formula C11H12N2O2S B2857500 4-[(2-Methoxyphenoxy)methyl]-1,3-thiazol-2-amine CAS No. 879151-93-6

4-[(2-Methoxyphenoxy)methyl]-1,3-thiazol-2-amine

Cat. No. B2857500
CAS RN: 879151-93-6
M. Wt: 236.29
InChI Key: DTPRZLWFPUQMST-UHFFFAOYSA-N
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Description

4-[(2-Methoxyphenoxy)methyl]-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MTMTA and is a thiazole derivative. The synthesis of this compound is an important aspect of its study, and it has been found to have several biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing Schiff bases derived from 1,3,4-thiadiazole compounds, aiming to investigate their biological properties. A series of these compounds were designed, synthesized, and their structures clarified through techniques like FTIR, 1H NMR, and elemental analysis. These studies have been crucial in understanding the chemical properties and potential applications of these compounds in medicinal chemistry and materials science (Gür et al., 2020).

Biological Activities

  • Antimicrobial and Antifungal Effects : Various derivatives, such as those explored by Jafar et al. (2017), have shown promise as antimicrobial agents, particularly against fungi like Aspergillus terreus and Aspergillus niger. These findings highlight the potential of these compounds in developing new antifungal treatments that could be more effective or have fewer side effects compared to current options (Jafar et al., 2017).

  • Anticancer Properties : Schiff bases derived from 1,3,4-thiadiazole compounds have demonstrated significant DNA protective ability and cytotoxicity against cancer cell lines, such as PC-3 and MDA-MB-231. These studies suggest potential applications in chemotherapy, either as standalone treatments or in combination with other drugs to enhance efficacy and reduce cytotoxicity (Gür et al., 2020).

properties

IUPAC Name

4-[(2-methoxyphenoxy)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-14-9-4-2-3-5-10(9)15-6-8-7-16-11(12)13-8/h2-5,7H,6H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPRZLWFPUQMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24839595
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2-Methoxy-phenoxymethyl)-thiazol-2-ylamine

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